molecular formula C7H15NO3 B8083030 Methyl beta-L-daunosaminide

Methyl beta-L-daunosaminide

Cat. No.: B8083030
M. Wt: 161.20 g/mol
InChI Key: UIWJWFKPPXKEJV-ZTYPAOSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl beta-L-daunosaminide involves several steps. One of the methods includes the enantiospecific synthesis of D-daunosamine from thioglycolic acid . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield.

Chemical Reactions Analysis

Methyl beta-L-daunosaminide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl beta-L-daunosaminide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl beta-L-daunosaminide involves its interaction with specific molecular targets and pathways. It exerts its effects by interfering with the replication of cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes critical for cancer cell survival.

Comparison with Similar Compounds

Methyl beta-L-daunosaminide is unique due to its specific structure and antineoplastic properties. Similar compounds include:

    Daunorubicin: An anthracycline antibiotic used in cancer treatment.

    Doxorubicin: Another anthracycline antibiotic with similar uses in oncology.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and pharmacological profile.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in cancer treatment.

Properties

IUPAC Name

(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJWFKPPXKEJV-ZTYPAOSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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